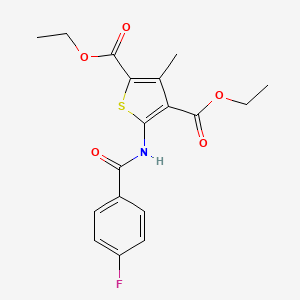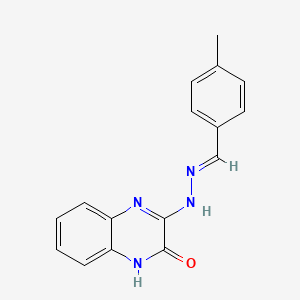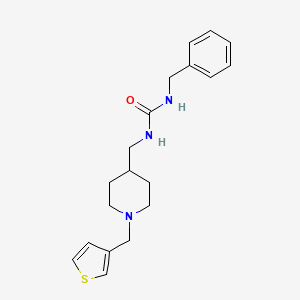
(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate is a chemical compound with the molecular formula C11H15ClN2O2S and a molecular weight of 274.76 g/mol . This compound is characterized by the presence of a thiazole ring, a chloro substituent, and a carbamate group attached to a cyclohexyl ring. It is used primarily in research settings and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate typically involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with N-cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and carbamate group are key functional groups that contribute to its binding affinity and activity. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes .
Comparaison Avec Des Composés Similaires
(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate can be compared with other similar compounds, such as:
(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate: Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
(2-chloro-1,3-thiazol-5-yl)methyl N-methylcarbamate: Contains a methyl group, resulting in different reactivity and applications.
(2-chloro-1,3-thiazol-5-yl)methyl N-ethylcarbamate: Features an ethyl group, which affects its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c12-10-13-6-9(17-10)7-16-11(15)14-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKUAXZCZMUSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2727349.png)


![N-(3-hydroxypropyl)-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2727352.png)


![(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2727359.png)

![N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2727365.png)
![5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2727367.png)
![3-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2727368.png)
![6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2727369.png)
![N-[(2,2-Difluorocyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2727370.png)

